Indium telluride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indium telluride is an inorganic compound that appears as a black solid . It is sometimes described as an intermetallic compound due to its metal-like and salt-like properties . It is a semiconductor that has attracted interest for its thermoelectric and photovoltaic applications .

Synthesis Analysis

A conventional route for the synthesis of Indium telluride involves heating the elements in a sealed tube . Other methods include an aqueous electrochemical method in a cavity cell , and a pulsed laser deposition method .Molecular Structure Analysis

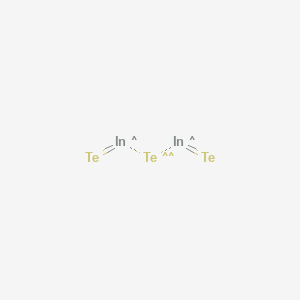

The molecular formula of Indium telluride is InTe . Its average mass is 242.418 Da and its monoisotopic mass is 244.810104 Da .Chemical Reactions Analysis

Indium telluride reacts with strong acids to produce hydrogen telluride .Physical And Chemical Properties Analysis

Indium telluride has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It has zero H bond acceptors, zero H bond donors, and zero freely rotating bonds .Scientific Research Applications

Superconductivity and Electronic Properties : Indium telluride exhibits superconductivity under high-pressure conditions, transitioning from a semiconductor to a metal. This property is useful in superconducting research and applications (Jia-Zheng Zhen et al., 2022).

Magnetic Field Sensors : Tellurium-doped indium antimonide is used in magnetic field sensors in automotive environments, such as crankshaft and camshaft sensors for engine control. The reproducibility of tellurium doping is essential for creating sensitive and stable magnetoresistors (D. L. Partin et al., 1998).

Two-Dimensional Frameworks and Photocurrent Response : A unique two-dimensional indium telluride framework has been created, which shows potential in photocurrent applications and magnetic properties (Yao Fu et al., 2020).

Metallic High-Pressure Form : Indium telluride can exist in a high-pressure metallic form, which retains its structure at ambient conditions. This form has applications in high-pressure materials research (C. B. Sclar et al., 1964).

Electrochemical Synthesis and Chain Structures : Electrochemical synthesis methods have been used to create new forms of indium telluride containing one-dimensional chains, which are significant for solid-state chemistry and materials science (Christopher J. Warren et al., 1994).

Thermoelectric Properties : Indium telluride, when doped in certain alloys like PbTe1-ySey, shows significant thermoelectric properties, useful in creating efficient thermoelectric materials (A. Bali et al., 2014).

Thin Film Solar Cells : Copper indium telluride (CIT) is a promising semiconductor for thin film solar cells, especially photoelectrochemical solar cells (PESC). Research in this area focuses on understanding the semiconductor-electrolyte interface (A. Vijayakumar et al., 2005).

Photovoltaic Module Costs : The scarcity of indium and tellurium can affect production costs for photovoltaic technologies such as CdTe and CIGS, highlighting the need for efficient use and recycling of these materials (C. Candelise et al., 2012).

Optoelectronic Properties : Indium telluride has been shown to exhibit unique optoelectronic properties, such as non-linearity in nanophotonic structures, which is significant for the development of photonic applications (R. Biswas et al., 2015).

properties

InChI |

InChI=1S/2In.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZRXWXUSGBTAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[In]=[Te].[In]=[Te].[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

In2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium telluride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.